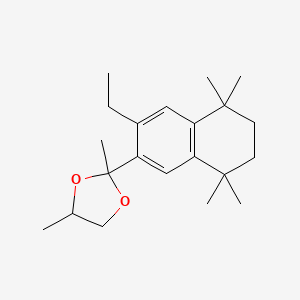
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane is a complex organic compound with a unique structure It is characterized by its naphthalene core, which is substituted with ethyl and methyl groups, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then subjected to various chemical reactions to introduce the ethyl and methyl groups. The final step involves the formation of the dioxolane ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups .
Scientific Research Applications
2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- 1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone .
Uniqueness
What sets 2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane apart from similar compounds is its unique combination of the naphthalene core and the dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C21H32O2/c1-8-15-11-17-18(20(5,6)10-9-19(17,3)4)12-16(15)21(7)22-13-14(2)23-21/h11-12,14H,8-10,13H2,1-7H3 |
InChI Key |
AFHKRIKNYGXSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1C3(OCC(O3)C)C)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















